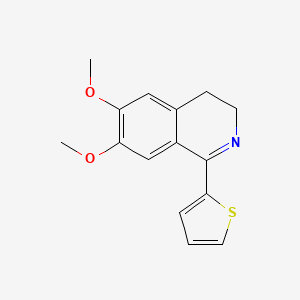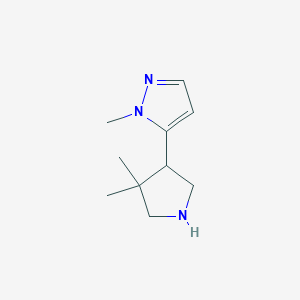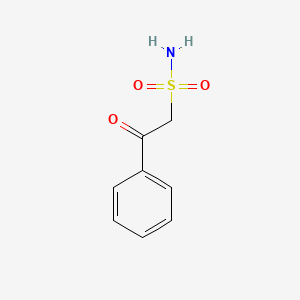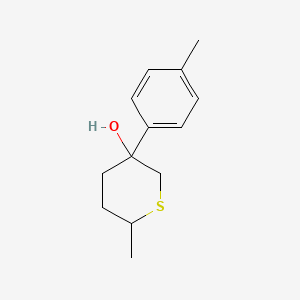
N-(butan-2-yl)-3-chloroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(butan-2-yl)-3-chloroaniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl or alkyl group. This compound features a butan-2-yl group attached to the nitrogen atom and a chlorine atom attached to the benzene ring. The presence of these substituents imparts unique chemical and physical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions:
Aromatic Nucleophilic Substitution: One common method to synthesize N-(butan-2-yl)-3-chloroaniline involves the nucleophilic substitution of a suitable precursor, such as 3-chloronitrobenzene, with butan-2-amine. The reaction typically occurs in the presence of a base like sodium hydroxide or potassium carbonate and is carried out under reflux conditions.
Reductive Amination: Another method involves the reductive amination of 3-chlorobenzaldehyde with butan-2-amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions:
Oxidation: N-(butan-2-yl)-3-chloroaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form this compound derivatives with different degrees of hydrogenation. Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
科学的研究の応用
Chemistry: N-(butan-2-yl)-3-chloroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents. They may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable building block in the synthesis of complex molecules.
作用機序
The mechanism of action of N-(butan-2-yl)-3-chloroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, and disruption of cellular processes.
類似化合物との比較
N-(butan-2-yl)-4-chloroaniline: Similar structure but with the chlorine atom at the para position.
N-(butan-2-yl)-2-chloroaniline: Chlorine atom at the ortho position.
N-(butan-2-yl)-3-bromoaniline: Bromine atom instead of chlorine.
Uniqueness: N-(butan-2-yl)-3-chloroaniline is unique due to the specific positioning of the butan-2-yl group and the chlorine atom, which influences its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H14ClN |
|---|---|
分子量 |
183.68 g/mol |
IUPAC名 |
N-butan-2-yl-3-chloroaniline |
InChI |
InChI=1S/C10H14ClN/c1-3-8(2)12-10-6-4-5-9(11)7-10/h4-8,12H,3H2,1-2H3 |
InChIキー |
ZYRNXOGOYZGCHJ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexahydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]piperazine]](/img/structure/B13253233.png)
![3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13253237.png)
![8-Methyl-1-oxa-7-thiaspiro[4.4]nonan-2-one](/img/structure/B13253249.png)

![tert-Butyl N-{4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate](/img/structure/B13253265.png)

![(Oxan-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13253277.png)

![2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine](/img/structure/B13253292.png)




amine](/img/structure/B13253329.png)
